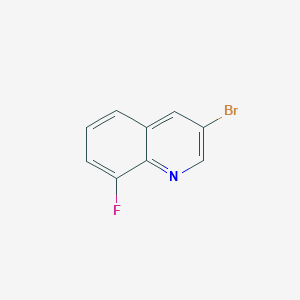

3-Bromo-8-fluoroquinoline

Description

Significance of Halogenated Quinolines in Chemical Synthesis and Medicinal Chemistry

Quinolines, heterocyclic aromatic organic compounds, have long been a cornerstone in medicinal chemistry and materials science. rsc.org The introduction of halogen atoms—such as bromine and fluorine—into the quinoline (B57606) structure dramatically alters the molecule's electronic properties, lipophilicity, and steric profile. This halogenation is a critical strategy employed by chemists to modulate the biological activity and physical characteristics of the parent quinoline.

Halogenated quinolines are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties. For instance, they form the backbone of several essential drugs, such as the antimalarial chloroquine. rsc.org The presence of halogens can enhance the binding affinity of these molecules to biological targets, improve their metabolic stability, and influence their pharmacokinetic profiles. In chemical synthesis, the halogen atoms serve as versatile handles for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures. smolecule.com The strategic placement of halogens on the quinoline ring is a testament to the nuanced approach of modern medicinal chemistry in the quest for more effective and specific therapeutic agents. nih.gov

Overview of the Research Landscape of 3-Bromo-8-fluoroquinoline

This compound is a specific derivative that has garnered attention for its potential applications in various research domains. The dual halogenation with both bromine and fluorine provides a unique combination of properties. The fluorine atom can enhance binding interactions and metabolic stability, while the bromine atom offers a reactive site for further chemical modifications.

Research into this compound is primarily focused on its utility as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure is of interest in the development of novel agents targeting a range of biological processes. The compound serves as a valuable scaffold for structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to understand how its chemical structure relates to its biological function. These studies are crucial in the early stages of drug discovery and development.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| CAS Number | 855477-01-9 |

| Appearance | Yellow crystalline solid |

| Melting Point | 91-94°C |

| Boiling Point | 307-308°C |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695), acetone, and chloroform. |

This data is compiled from publicly available chemical databases. smolecule.combiosynth.com

Synthesis and Reactivity

The synthesis of this compound typically involves the electrophilic bromination of 8-fluoroquinoline (B1294397). smolecule.com This reaction is often carried out using a brominating agent in the presence of a strong acid. The positions of the bromine and fluorine atoms on the quinoline ring are critical to the compound's reactivity.

The bromine atom at the 3-position is susceptible to a variety of chemical transformations. It can be readily displaced through nucleophilic substitution reactions or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. smolecule.com This reactivity allows for the introduction of a wide range of functional groups at this position, making this compound a versatile intermediate in organic synthesis.

Research Applications

For example, by attaching various chemical moieties to the 3-position, scientists can investigate how these changes affect the molecule's ability to interact with specific enzymes or receptors in the body. This systematic approach is fundamental to the discovery of new drug candidates. The findings from these studies contribute to a deeper understanding of the molecular basis of diseases and the development of targeted therapies.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-8-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJWECDASRDXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855477-01-9 | |

| Record name | 3-bromo-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 8 Fluoroquinoline

Established Synthetic Routes

The creation of 3-Bromo-8-fluoroquinoline is primarily achieved through carefully controlled halogenation reactions on a quinoline (B57606) framework. The specific placement of the bromine and fluorine atoms is accomplished through several established synthetic pathways.

Bromination and Fluorination of Quinoline Derivatives

A common approach to synthesizing this compound involves the sequential bromination and fluorination of a suitable quinoline precursor. This multi-step process allows for the precise introduction of each halogen at the desired positions on the quinoline ring. The order of these reactions can be crucial in achieving the final product with high purity and yield.

Nucleophilic Substitution for Fluorine Introduction Followed by Bromination

One specific strategy involves first introducing the fluorine atom onto the quinoline ring system via a nucleophilic substitution reaction. This method takes advantage of the reactivity of certain positions on the quinoline ring, allowing for the replacement of a leaving group with a fluoride (B91410) ion. Following the successful fluorination, a subsequent bromination step is carried out to introduce the bromine atom at the 3-position, yielding this compound.

Electrophilic Substitution Mechanisms (e.g., Bromination of 8-fluoroquinoline)

The industrial-scale synthesis of this compound often relies on the electrophilic bromination of 8-fluoroquinoline (B1294397). smolecule.com In this reaction, 8-fluoroquinoline serves as the starting material, and an electrophilic bromine source is used to introduce the bromine atom at the 3-position. This reaction is typically facilitated by the presence of a strong acid, such as sulfuric acid or hydrobromic acid, which activates the quinoline ring towards electrophilic attack. smolecule.com The fluorine atom already present at the 8-position directs the incoming bromine to the desired location.

Reagents and Reaction Conditions in this compound Synthesis

The success of the synthetic routes described above is highly dependent on the choice of reagents and the specific reaction conditions employed. Careful selection of brominating and fluorinating agents is critical for achieving the desired outcome.

Brominating Agents

Several reagents are commonly used to introduce the bromine atom onto the quinoline ring.

| Brominating Agent | Description |

| **Bromine (Br₂) ** | Molecular bromine is a fundamental reagent for the bromination of aromatic compounds, including quinoline derivatives. researchgate.net |

| N-Bromosuccinimide (NBS) | NBS is a versatile and convenient source of electrophilic bromine. thieme-connect.comwikipedia.org It is often used in combination with strong acids to facilitate the bromination of heterocyclic compounds like quinoline. thieme-connect.com |

Fluorinating Agents

The introduction of the fluorine atom requires specialized reagents capable of delivering fluoride in a controlled manner.

| Fluorinating Agent | Description |

| Selectfluor | This electrophilic fluorinating agent is a commercially available and widely used reagent for the fluorination of a variety of organic compounds, including quinolines. acs.orgorganic-chemistry.org |

| N-fluorobenzenesulfonimide (NFSI) | NFSI is another powerful electrophilic fluorinating agent that can be employed in the synthesis of fluorinated heterocycles. |

Catalytic Systems and Solvent Considerations

The synthesis of quinoline derivatives, including precursors to this compound, is highly dependent on the selection of appropriate catalytic systems and solvents. Transition metal-catalyzed reactions are prominent, offering efficient routes to functionalized quinolines. For instance, cascade reactions involving C–H activation, carbonylation, and cyclization of anilines and ketones can be mediated by Co(III) catalysts, which tolerate a broad scope of substrates and produce water and hydrogen gas as by-products. rsc.org Similarly, ruthenium-catalyzed aza-Michael addition and intramolecular annulation provide an alternative pathway to 3-arylformyl substituted quinoline derivatives. rsc.org

Copper and palladium catalysts are also utilized in dual transition metal-visible light photoredox catalysis for the oxidative cyclization of aromatic enamines, yielding multisubstituted quinolines under mild conditions. acs.org Zinc(II) triflate has been shown to be an effective catalyst for the multicomponent coupling of alkynes, amines, and aldehydes to form 2,3-disubstituted quinolines without the need for ligands or co-catalysts, often under solvent-free conditions. rsc.org

In the context of green chemistry, heterogeneous catalysts are gaining traction. A notable example is the use of Brønsted acid functionalized graphitic carbon nitride (g-C3N4), a metal-free catalyst that has demonstrated high efficacy in Friedländer synthesis under mild, solventless conditions. nih.gov The choice of solvent is also critical; while polar aprotic solvents like dimethylformamide (DMF) are common, acs.org research is trending towards greener solvents like ethanol (B145695) and water or even solvent-free conditions to reduce environmental impact. researchgate.netresearchgate.net For example, a water–ethyl acetate (B1210297) system has been explored as a greener alternative to problematic solvents like DMSO. researchgate.net

Temperature and Pressure Optimization

Optimizing temperature and pressure is crucial for maximizing yield, purity, and reaction efficiency in the synthesis of halogenated quinolines. While specific optimization data for the direct synthesis of this compound is not extensively detailed in the provided literature, general principles from related quinoline syntheses offer valuable insights.

For instance, in the Friedländer synthesis of quinolines under solvent-free conditions using caesium iodide as a catalyst, the optimal temperature was found to be 100°C. researchgate.net This thermal condition facilitated a clean reaction with high yields and short reaction times. researchgate.net In contrast, electrophilic substitution reactions, such as bromination, often require strict temperature control at much lower temperatures to ensure high regioselectivity and product purity. The bromination of isoquinoline (B145761) using N-bromosuccinimide is performed at temperatures between -26°C and -18°C to prevent the formation of unwanted side products. orgsyn.org

Pressure optimization is also a key factor, particularly in processes like lactide synthesis where a decrease in pressure can increase the synthesis rate. researchgate.net While not directly related to quinoline synthesis, this highlights the principle that pressure control can be a vital parameter in optimizing heterocyclic synthesis. The development of continuous flow processes also relies heavily on the precise control of temperature and pressure to achieve safe and scalable production. acs.orgnih.gov

Novel and Green Chemistry Approaches in Quinolone Synthesis Relevant to this compound Precursors

Modern synthetic chemistry is increasingly focused on developing environmentally benign and efficient methodologies. These "green" approaches are highly relevant for synthesizing the precursors needed for this compound, aiming to reduce waste, avoid harsh reagents, and lower energy consumption.

Catalyst-Free and Solvent-Free Methods

A significant advancement in green chemistry is the development of synthetic protocols that operate without catalysts and/or solvents. Several methods for quinoline synthesis now follow this principle. jocpr.com One approach involves the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with ketones under thermal, solvent-free conditions, using caesium iodide as a promoter to achieve high yields. researchgate.net Another method describes the synthesis of 2,3-dicarboxylic ester quinoline derivatives from o-amino diphenyl methylone derivatives and acetylenedicarboxylic esters under mild, catalyst-free conditions. researchgate.net

Metal-free and solvent-free protocols have also been reported for the synthesis of 2-sulfonylquinolines from quinoline N-oxides and sodium sulfinates, offering a greener alternative to traditional methods. rsc.org Furthermore, catalyst-free, one-pot, three-component procedures have been developed for synthesizing quinoline-based hybrids, demonstrating the versatility of these eco-friendly approaches. acs.orgnih.gov These methods provide a foundation for producing quinoline cores that can be subsequently functionalized to create this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times from hours to minutes and often improving yields. researchgate.net This technique has been successfully applied to the synthesis of various quinoline derivatives. For example, 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a key intermediate, can be synthesized by treating a substituted acetanilide (B955) with dimethyl formamide/phosphorus oxychloride under microwave irradiation. jmpas.com

Furthermore, efficient, catalyst-free, one-pot three-component reactions for producing diversely substituted quinoline-based hybrids have been achieved in DMF under microwave irradiation. acs.orgnih.govunf.edu This approach highlights the potential of microwave technology to streamline the synthesis of complex heterocyclic systems relevant to the precursors of this compound. unf.edu

Photocatalytic Synthesis and Visible-Light Promoted Reactions

Harnessing the energy of visible light for chemical transformations represents a major stride in sustainable synthesis. rsc.org Photocatalytic methods offer a green and eco-friendly route to quinolines by using photons as a clean energy source. rsc.org Numerous strategies have been developed, including metal-free, visible-light-mediated radical azidation of cyclopropenes to produce multisubstituted quinolines. nih.gov

Dual transition metal-visible light photoredox catalysis, using copper or palladium, enables the oxidative cyclization of aromatic enamines to form quinoline derivatives under mild conditions. acs.org Other approaches utilize iridium photocatalysts or organic dyes to facilitate the synthesis of quinolines from various precursors. nih.govrsc.org These atom-economical processes are characterized by mild conditions and excellent functional group tolerance, making them highly attractive for modern organic synthesis. nih.gov The synthesis of quinolines via the electrocyclization of 2-vinylarylimines can be achieved using visible-light-excited 9,10-phenanthrenequinone as a photocatalyst. mdpi.com

Continuous Flow Synthesis for 3-Substituted Quinolines

Continuous flow technology offers significant advantages over traditional batch processing, including enhanced safety, faster reaction optimization, and improved scalability. acs.org This methodology has been successfully applied to the photochemical synthesis of 3-substituted quinolines. A notable example is the safe and rapid synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes in a flow reactor. acs.orgresearchgate.net

The utility of continuous flow has also been demonstrated on a gram scale for the light-mediated cyclization of imine and iminium intermediates to yield quinoline derivatives. nih.gov These flow-based methods are particularly valuable for handling potentially hazardous reagents like azides and for enabling precise control over reaction parameters, paving the way for the efficient and scalable production of precursors for this compound. acs.orgresearchgate.net

Enzymatic and Biocatalytic Pathways (If applicable)

Currently, the scientific literature does not extensively cover enzymatic or biocatalytic pathways for the specific synthesis of this compound. While biocatalysis is a growing field in green chemistry, its application for the targeted synthesis of poly-substituted quinolines like the one is not yet well-established or documented in available research. The primary focus remains on traditional organic synthetic methods.

Synthesis of Precursors and Intermediates

The creation of this compound is contingent on the successful synthesis of its foundational precursors and intermediates. This involves the strategic construction of the quinoline core, followed by controlled halogenation.

Synthesis of 8-Fluoroquinoline Derivatives

The direct precursor for the target compound is 8-fluoroquinoline. The synthesis of fluorinated quinolines can be approached through various established methods for heterocyclic ring formation, often involving the cyclization of appropriately substituted anilines. The introduction of the fluorine atom onto the quinoline scaffold is a critical step, influencing the electronic properties and subsequent reactivity of the molecule. The presence of fluorine can impact molecular polarity and lipophilicity, which are key considerations in medicinal chemistry.

Synthesis of Brominated Quinolone Intermediates

The synthesis of brominated quinoline intermediates is a well-explored area of organic chemistry. researchgate.net These intermediates are crucial not only for the synthesis of the target molecule but also for a wide array of other functionalized quinolines. Direct bromination of the quinoline ring system is a common approach. For instance, treating 1,2,3,4-tetrahydroquinoline (B108954) with molecular bromine can yield brominated tetrahydroquinolines, which can then be aromatized to form bromoquinolines. researchgate.net The conditions for these reactions, such as the choice of solvent and the amount of brominating agent, are optimized to achieve high yields and desired substitution patterns. researchgate.netresearchgate.net The reactivity of the quinoline nucleus to electrophilic attack dictates the position of bromination.

Another key intermediate in the synthesis of related compounds is 5-bromo-8-nitroisoquinoline, which highlights the importance of brominated heterocycles as building blocks in pharmaceutical synthesis. google.com The synthesis of such compounds can be achieved by transforming isoquinoline using a strong acid and a brominating agent like N-bromosuccinimide (NBS). google.com

Regioselective Bromination Strategies

Achieving regioselectivity—the control of where the bromine atom attaches to the quinoline ring—is a significant challenge in the synthesis of this compound. The primary route involves the electrophilic bromination of 8-fluoroquinoline. This reaction is typically facilitated by strong acids, such as sulfuric or hydrobromic acid, which activate the quinoline ring towards electrophilic substitution. smolecule.com The directing effects of the existing fluorine atom at the C8 position and the ring nitrogen atom are pivotal in guiding the incoming electrophile.

The bromination of 8-substituted quinolines has been studied to optimize reaction conditions for specific isomers. researchgate.netresearchgate.net For example, the bromination of 8-hydroxyquinoline (B1678124) can result in a mixture of mono- and di-bromo derivatives depending on the equivalents of bromine used. researchgate.netresearchgate.net In contrast, 8-methoxyquinoline (B1362559) has been shown to undergo regioselective bromination at the C5 position. researchgate.netacgpubs.org These studies underscore the profound influence of the substituent at the 8-position on the outcome of the bromination reaction. For the synthesis of this compound, conditions are tailored to favor substitution at the C3 position.

| Starting Material | Brominating Agent | Conditions | Major Product(s) | Reference |

| 8-Hydroxyquinoline | Molecular Bromine (1.5 eq) | CH3CN, 0°C | Mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline | acgpubs.org |

| 8-Methoxyquinoline | Molecular Bromine | CH2Cl2, room temp | 5-Bromo-8-methoxyquinoline | researchgate.netacgpubs.org |

| 8-Aminoquinoline | Molecular Bromine (2.1 eq) | CH2Cl2, room temp | 5,7-Dibromo-8-aminoquinoline | researchgate.net |

| 8-Fluoroquinoline | Electrophilic Brominating Agent | Acidic Conditions | This compound |

Challenges in Selective Halogenation at Specific Positions

Selective halogenation of the quinoline ring system presents several inherent challenges. The quinoline nucleus consists of two fused rings: a relatively electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. This electronic disparity makes it difficult to predict and control the site of electrophilic substitution.

Directing Effects: The position of halogenation is heavily influenced by the existing substituents on the ring. Electron-donating groups typically direct incoming electrophiles to the benzene ring (positions 5, 6, 7, 8), while the pyridine ring is generally deactivated. researchgate.net

Reactivity of Positions: Direct bromination of the electron-poor isoquinoline system, a related heterocycle, often requires catalysts like aluminum chloride. google.com Similarly, the C3 position of quinoline is less reactive towards electrophilic attack compared to positions on the carbocyclic ring.

Formation of Isomers: Reactions often yield a mixture of isomers, which necessitates complex purification procedures. For example, the bromination of 8-hydroxyquinoline can produce both 5,7-dibromo and 7-bromo derivatives, and isolating a single product in high yield can be challenging. researchgate.netacgpubs.org

Harsh Conditions: Achieving halogenation at less reactive positions can require harsh reaction conditions, such as the use of strong acids and high temperatures, which may not be compatible with other sensitive functional groups on the molecule. google.com

Overcoming these challenges requires careful selection of reagents, catalysts, and reaction conditions to favor the desired regiochemistry. researchgate.netrsc.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound and its precursors relies heavily on effective purification and isolation techniques to ensure the high purity required for research and subsequent applications.

Commonly employed methods include:

Chromatography: Column chromatography is a fundamental technique used to separate the desired product from unreacted starting materials, by-products, and isomeric impurities. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is optimized to achieve effective separation. acgpubs.orgnih.gov

Recrystallization: This technique is used to purify solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.com For example, 3-bromoquinoline (B21735) hydrobromide can be purified by recrystallization from a mixed solvent system of water and alcohol. google.com

Washing/Extraction: Liquid-liquid extraction is frequently used during the work-up of a reaction. For instance, after bromination, the reaction mixture is often washed with a basic solution, like sodium bicarbonate (NaHCO3), to neutralize excess acid and remove acidic by-products. acgpubs.orgnih.gov

Filtration: This simple technique is used to isolate solid products from a liquid phase, such as after precipitation or crystallization. orgsyn.org

These techniques are often used in combination to achieve the desired level of purity for both the final this compound product and the various intermediates generated throughout the synthetic sequence.

Chemical Reactivity and Derivatization of 3 Bromo 8 Fluoroquinoline

Substitution Reactions

The halogen substituents on the 3-Bromo-8-fluoroquinoline ring are key sites for substitution reactions. The nature of the substitution, whether nucleophilic or electrophilic, is largely dictated by the electronic properties of the quinoline (B57606) ring system and the specific halogen involved.

Nucleophilic Substitution of Halogens

The bromine atom at the C-3 position of this compound is susceptible to nucleophilic substitution. This reactivity allows for the replacement of the bromine with a range of nucleophiles, such as amines, thiols, or alkoxides, under appropriate reaction conditions. evitachem.com While the fluorine atom is generally less reactive towards nucleophilic displacement, its substitution can be achieved under more forcing conditions. This differential reactivity enables selective functionalization at the C-3 position. The reaction provides a direct pathway to introduce new functional groups and build more complex molecular architectures based on the 8-fluoroquinoline (B1294397) scaffold.

Electrophilic Substitution of Halogens

The term "electrophilic substitution of halogens" is uncommon in this context; rather, the compound itself is typically synthesized via an electrophilic substitution reaction. The preparation of this compound generally involves the electrophilic bromination of 8-fluoroquinoline. smolecule.com In this process, a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is used to introduce a bromine atom onto the electron-rich quinoline ring. evitachem.com The directing effects of the nitrogen atom and the fluorine substituent guide the incoming electrophile, leading to substitution at the C-3 position. Further electrophilic substitution on the this compound ring is less common due to the deactivating effects of the two halogen atoms.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the derivatization of this compound. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, primarily at the more reactive C-3 position, where the bromine atom is located. smolecule.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The C-Br bond in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl groups. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a robust method for forming biaryl structures. The general catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst System | Product | Application |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-8-fluoroquinoline | Synthesis of biaryl compounds |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene, to form a substituted alkene. sioc-journal.cn This transformation is catalyzed by a palladium complex and typically requires a base. For halogenated quinolines, this reaction provides a direct route to vinyl-substituted derivatives. A study on the analogous 8-bromo-6-fluoroquinoline (B1287374) demonstrated high-yield conversion to the styryl derivative using a Pd(OAc)₂/PPh₃ catalyst system.

Table 2: Representative Heck Reaction based on an Analogous Compound

| Reactant A | Reactant B | Catalyst / Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-Bromo-6-fluoroquinoline | Styrene | Pd(OAc)₂, PPh₃, Et₃N, DMF | 8-Styryl-6-fluoroquinoline | 68% |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org The process is typically co-catalyzed by palladium and copper(I) complexes and requires a base. organic-chemistry.org It is a highly efficient method for synthesizing aryl-alkyne structures, which are valuable intermediates in organic synthesis and natural product chemistry. rsc.org

Table 3: Representative Sonogashira Coupling Reaction

| Reactant A | Reactant B | Catalyst System | Product | Application |

|---|---|---|---|---|

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Alkynyl-8-fluoroquinoline | Synthesis of aryl-alkynes |

Buchwald-Hartwig Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. rsc.org For this compound, this method allows for the facile introduction of primary and secondary amines at the C-3 position. Research on the related isomer, 8-bromo-6-fluoroquinoline, has shown that Buchwald-Hartwig amination proceeds with excellent efficiency, achieving high yields with a catalyst system composed of Pd₂(dba)₃, a phosphine (B1218219) ligand like BINAP, and a base such as NaOtBu. This demonstrates the utility of the reaction for producing N-arylated fluoroquinolines.

Table 4: Representative Buchwald-Hartwig Amination based on an Analogous Compound

| Reactant A | Reactant B | Catalyst / Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-Bromo-6-fluoroquinoline | Amine (e.g., dialkylamine) | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | 8-(Dialkylamino)-6-fluoroquinoline | 93% |

Regioselectivity in Cross-Coupling Reactions

A key aspect of the reactivity of this compound in cross-coupling reactions is the high degree of regioselectivity. The significant difference in the reactivity of the carbon-halogen bonds dictates the reaction site. The carbon-bromine (C-Br) bond is considerably weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the much stronger carbon-fluorine (C-F) bond. researchgate.net

Consequently, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, occur almost exclusively at the C-3 position, leaving the fluorine atom at the C-8 position intact. researchgate.net This intrinsic difference in reactivity allows for the selective functionalization of the C-Br bond without affecting the C-F bond, making this compound a valuable substrate for the stepwise synthesis of complex, poly-functionalized quinoline derivatives.

Oxidation and Reduction Reactions

The quinoline ring system in this compound can undergo both oxidation and reduction reactions, leading to various derivatives. smolecule.com

Oxidation: Oxidation of the nitrogen atom in the quinoline ring is a common transformation. Treatment of quinolines with oxidizing agents such as m-chloroperbenzoic acid (mCPBA) can lead to the formation of the corresponding N-oxide. nih.gov For this compound, this reaction would yield this compound N-oxide. This transformation increases the electron deficiency of the quinoline ring, which can influence its subsequent reactivity, particularly towards nucleophilic substitution.

Reduction: The heterocyclic ring of quinolines can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyridine (B92270) part of the quinoline system. However, the conditions required for such reductions can sometimes lead to the cleavage of carbon-halogen bonds. Selective reduction methods are therefore crucial when dealing with halogenated quinolines like this compound. For instance, the reduction of the quinoline ring can be achieved while preserving the halogen substituents, which are valuable handles for further functionalization.

| Reaction Type | Reagent/Condition | Product |

| Oxidation | m-chloroperbenzoic acid (mCPBA) | This compound N-oxide |

| Reduction | Catalytic Hydrogenation | Tetrahydroquinoline derivative (potential for dehalogenation) |

Lithiation and Magnesiation Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange and deprotonation are powerful strategies for the functionalization of haloquinolines. researchgate.net

Lithiation: The bromine atom at the C3-position of this compound is susceptible to bromine-lithium exchange upon treatment with organolithium reagents like n-butyllithium (n-BuLi), typically at low temperatures. researchgate.net This generates a highly reactive 3-lithio-8-fluoroquinoline intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce new substituents at the C3-position. The fluorine atom at the C8-position is generally less reactive towards standard lithiation conditions, allowing for selective functionalization at the C3-position. However, under certain conditions, direct lithiation (deprotonation) can occur at positions activated by the nitrogen atom and the fluorine atom. cardiff.ac.ukumich.edu For instance, the use of lithium amides like lithium diisopropylamide (LDA) can promote deprotonation at the C2 or C4 positions. uni-muenchen.de

Magnesiation: Similar to lithiation, magnesiation can be achieved through bromine-magnesium exchange. The use of Grignard reagents or magnesium-ate complexes can convert the C-Br bond to a C-Mg bond, forming a Grignard reagent. researchgate.net These organomagnesium species are generally less reactive and more selective than their organolithium counterparts, which can be advantageous in the presence of other functional groups. The resulting 8-fluoroquinolin-3-ylmagnesium halide can be used in subsequent cross-coupling reactions or quenched with electrophiles.

Electrophilic Quenching: A wide array of electrophiles can be used to trap the organometallic intermediates generated from this compound.

| Metalation Reagent | Intermediate | Example Electrophile | Product |

| n-Butyllithium | 3-Lithio-8-fluoroquinoline | Iodine (I₂) | 3-Iodo-8-fluoroquinoline |

| Isopropylmagnesium chloride | 8-Fluoroquinolin-3-ylmagnesium chloride | Benzaldehyde | (8-Fluoroquinolin-3-yl)(phenyl)methanol |

Formation of Hybrid Compounds and Fused Heterocycles

The dual halogenation of this compound makes it an excellent substrate for creating more complex molecular architectures, including hybrid molecules and fused ring systems, often through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are instrumental in connecting the this compound core to other heterocyclic systems. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method. rsc.orgnih.gov

For example, this compound can be coupled with a boronic acid or boronic ester derivative of another heterocycle, such as a fluorinated pyridine, to generate a bi-heterocyclic compound. The presence of fluorine on both heterocyclic units can significantly influence the physicochemical and biological properties of the final molecule.

Similarly, coupling with boronic acids derived from thiazole (B1198619) or triazole systems can lead to novel hybrid structures. The choice of catalyst, ligand, and reaction conditions is crucial to achieve high yields and prevent side reactions like debromination. rsc.org

Annulation, or ring-forming, reactions are used to construct fused heterocyclic systems. Starting from this compound, annulation can be achieved by first introducing a reactive group at the 3-position, which then participates in a subsequent intramolecular cyclization.

One strategy involves a Sonogashira coupling to introduce an alkyne at the C3-position. The resulting 3-alkynyl-8-fluoroquinoline can then undergo a variety of cyclization reactions, such as an intramolecular hetero-Diels-Alder reaction or a transition-metal-catalyzed annulation, to form a new ring fused to the quinoline core. Another approach is to introduce a group that can undergo intramolecular C-H activation or a condensation reaction to form a new ring. For instance, after a Suzuki coupling to introduce an ortho-substituted aryl group, an intramolecular cyclization could lead to a tetracyclic system. rsc.org

The sequential and selective functionalization of this compound allows for the synthesis of polyfunctional derivatives. researchgate.net The C3-bromo position is typically the most reactive site for cross-coupling reactions. After a Suzuki, Stille, or Sonogashira reaction at this position, the fluorine atom at C8 remains available for modification, although it generally requires harsher conditions for nucleophilic aromatic substitution (SNAr).

Furthermore, the quinoline ring itself can be further functionalized. For example, the N-oxide derivative can be used to introduce substituents at the C2-position. This stepwise approach enables the controlled introduction of multiple, distinct functional groups onto the this compound scaffold, leading to a diverse library of complex molecules. rroij.com

Spectroscopic Characterization and Structural Elucidation in 3 Bromo 8 Fluoroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by mapping the chemical environments of its constituent atoms. However, specific experimental data for 3-Bromo-8-fluoroquinoline is not found in the reviewed literature.

¹H NMR Spectroscopy for Proton Environment Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the five aromatic protons on the quinoline (B57606) ring system. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom at position 3, and the fluorine atom at position 8. Without experimental data, a precise analysis is not possible.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum is essential for defining the carbon framework of the molecule. For this compound, nine distinct signals would be anticipated, corresponding to each carbon atom in the quinoline structure. The carbons bonded to the bromine (C-3) and fluorine (C-8) would show characteristic shifts, and the C-F coupling would be observable for C-8 and adjacent carbons. This specific data is not publicly available.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local environment of the fluorine atom. A ¹⁹F NMR spectrum of this compound would provide a specific chemical shift for the fluorine atom at the C-8 position, with coupling to nearby protons (e.g., H-7). This would be a key piece of data for confirming the fluorine's position, but published spectra could not be located.

2D NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the connectivity of atoms within a molecule. These experiments would definitively establish the proton-proton and proton-carbon correlations in this compound, solidifying the structural assignment. However, no such experimental data has been published in the public domain for this specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 226 and 228 amu, reflecting the isotopic distribution of bromine). While the predicted monoisotopic mass is available, detailed experimental mass spectra showing characteristic fragmentation—such as the loss of bromine or hydrogen cyanide—are not present in the surveyed literature.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 225.96622 |

| [M+Na]⁺ | 247.94816 |

| [M]⁻ | 224.95949 |

This data is based on computational predictions and not experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. An IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the aromatic quinoline system, as well as a C-F stretching band. While some sources claim the compound exhibits strong IR peaks, the specific wavenumbers have not been documented in publicly accessible sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the atomic and molecular structure of a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the precise spatial arrangement of atoms, bond lengths, and bond angles can be determined.

For a molecule such as this compound, which is a solid at room temperature, single-crystal X-ray diffraction would provide definitive proof of its structure. smolecule.com This analysis would confirm the positions of the bromine and fluorine atoms on the quinoline core, as well as the planarity of the bicyclic system. Furthermore, it would reveal how the molecules pack together in the crystal lattice, highlighting any intermolecular interactions such as π-stacking or halogen bonding, which can influence the physical properties of the solid.

Despite the importance of this technique, a search of the current scientific literature and crystallographic databases did not yield specific X-ray diffraction data for this compound. While crystal structures for numerous other fluoroquinolone and quinoline derivatives have been reported, providing insights into the general structural features of this class of compounds, the specific crystallographic parameters for this compound remain undetermined or unpublished. vulcanchem.comresearchgate.net

To illustrate the type of information obtained from such an analysis, the following table presents hypothetical crystallographic data for a representative quinoline derivative.

Interactive Table: Example Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

| Chemical Formula | C₉H₅BrFN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 15.1 Å, β = 95° |

| Volume | 790 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.89 g/cm³ |

| R-factor | 0.045 |

| Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound. |

Spectrophotometric Techniques for Quantitative Analysis (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a widely used spectrophotometric technique for the quantitative analysis of compounds, particularly in solution. The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.

This technique is frequently employed in pharmaceutical analysis for determining the concentration of an active ingredient in bulk drug samples or formulations. For a compound like this compound, a UV-Vis spectrophotometric method could be developed for its quantification. This would typically involve identifying the wavelength of maximum absorbance (λmax) and establishing a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

However, direct UV-Vis analysis can be limited by interferences from other components in a sample matrix. In the context of fluoroquinolone analysis, spectrophotometric methods often involve a derivatization or complexation reaction to produce a colored product with a unique λmax, thereby enhancing sensitivity and selectivity. researchgate.net For instance, methods for other fluoroquinolones have utilized ion-pair formation with reagents like bismuth (III) tetraiodide or complexation with dyes. researchgate.net

A review of the published literature indicates that a specific, validated UV-Vis spectrophotometric method for the quantitative analysis of this compound has not been reported. While many such methods exist for clinically used fluoroquinolone antibiotics, the parameters for this compound, such as its molar absorptivity (ε), λmax, and linear dynamic range, are not available. Current time information in Pasuruan, ID.sigmaaldrich.com

The table below illustrates the kind of data that would be generated during the validation of a quantitative UV-Vis spectrophotometric method.

Interactive Table: Example Data for a UV-Vis Spectrophotometric Method

| Parameter | Example Value |

| λmax | 275 nm |

| Molar Absorptivity (ε) | 15,000 L mol⁻¹ cm⁻¹ |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (R²) | 0.9995 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.6 µg/mL |

| Note: This table contains representative data and does not reflect actual experimental results for this compound. |

Computational Chemistry and Theoretical Studies on 3 Bromo 8 Fluoroquinoline and Its Analogs

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can provide insights into various chemical properties without the need for empirical data. For 3-Bromo-8-fluoroquinoline, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311+G(d), would be instrumental in predicting its reactivity. scirp.orgscirp.orgscilit.com

Key parameters derived from DFT that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. arabjchem.org

Furthermore, DFT is used to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). arabjchem.org These descriptors for this compound would help in understanding its kinetic stability and reactivity profile. For instance, a study on quinoline-4-one derivatives showed that bromine substitution increases the acidity of nearby sites, which can be predicted using DFT. scirp.orgscilit.com The Fukui function, another DFT-derived concept, can pinpoint the most probable sites for nucleophilic and electrophilic attack on the this compound ring system. scirp.orgnih.gov

Table 1: Illustrative Reactivity Descriptors for this compound (Hypothetical DFT Calculation Results)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.79 eV | Propensity to act as an electrophile |

Note: The values in this table are hypothetical and serve to illustrate the data that would be generated from a DFT study.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations would be particularly useful for understanding its interactions with biological macromolecules, such as enzymes or receptors, and with solvent molecules. nih.govnih.gov

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. arabjchem.org The simulation would track the movements of all atoms over a set period, governed by a force field. The resulting trajectory can be analyzed to determine stable conformations, interaction energies, and the formation of hydrogen bonds. nih.gov For example, MD studies on other quinoline (B57606) derivatives have been used to assess their binding stability within the active site of enzymes like the SARS-CoV-2 protease or acetylcholinesterase. nih.govnih.gov Such simulations for this compound could reveal how the bromine and fluorine atoms contribute to binding affinity and specificity, potentially through halogen bonding or other non-covalent interactions. Analysis of the Solvent Accessible Surface Area (SASA) and Radial Distribution Functions (RDF) from an MD trajectory would further clarify its interaction with the surrounding solvent. arabjchem.orgnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. oncodesign-services.comnih.gov Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical and machine learning methods to predict the activity of new compounds. mdpi.commdpi.com

For this compound, a QSAR study would involve a dataset of quinoline analogs with known biological activities against a specific target. The structural features of these molecules, including this compound, would be encoded by molecular descriptors. These can be 2D descriptors (e.g., molecular weight, atom counts) or 3D descriptors (e.g., steric and electronic fields from CoMFA or CoMSIA). The influence of the bromine at the 3-position and the fluorine at the 8-position would be critical components of such a model. Fluorine is known to affect lipophilicity and binding affinity, while the larger bromine atom can influence steric interactions. SAR studies on fluoroquinolones, for instance, highlight the importance of substituents on the quinoline ring for antibacterial efficacy. mdpi.com A computational model could quantify the specific contribution of the 3-bromo and 8-fluoro substitutions to the predicted activity.

Table 2: Illustrative Data for a Computational SAR Model Including this compound

| Compound | Substituents | LogP (Descriptor) | Electronic Parameter (Descriptor) | Predicted Activity (-logIC50) |

| Quinoline | H | 2.03 | 0.00 | 4.5 |

| 8-Fluoroquinoline (B1294397) | 8-F | 2.21 | +0.06 | 5.1 |

| 3-Bromoquinoline (B21735) | 3-Br | 2.89 | +0.23 | 5.8 |

| This compound | 3-Br, 8-F | 3.07 | +0.29 | 6.4 |

| Analog X | ... | ... | ... | ... |

Note: This table is for illustrative purposes to show how descriptors for this compound would be used in a QSAR study. Activity values are hypothetical.

Prediction of Spectroscopic Properties

Computational chemistry provides tools to predict various spectroscopic properties of molecules, which can be invaluable for confirming experimentally synthesized structures. Methods like DFT can be used to calculate the theoretical vibrational (Infrared and Raman) spectra, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Vis electronic absorption spectra. nih.gov

For this compound, a DFT calculation could predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can aid in the definitive assignment of signals. Similarly, the calculation of vibrational frequencies can help in interpreting the experimental IR spectrum, assigning specific peaks to the stretching and bending modes of the quinoline core and its substituents. Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions, providing theoretical UV-Vis absorption maxima (λmax) that can be correlated with experimental measurements. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) | C2-H: 8.95, C4-H: 8.40 | C2-H: 8.91, C4-H: 8.35 |

| ¹³C NMR (δ, ppm) | C3: 120.5, C8: 155.2 (JC-F=250 Hz) | C3: 120.1, C8: 154.9 (JC-F=248 Hz) |

| IR (cm⁻¹) | C-Br stretch: 680, C-F stretch: 1250 | 675, 1255 |

| UV-Vis λmax (nm) | 285, 320 | 288, 322 |

Note: This table is a hypothetical representation to illustrate the use of computational predictions in spectroscopic analysis.

Quantum Chemical Analysis of Electronic Structure

A deep quantum chemical analysis delves into the electronic makeup of a molecule to understand its stability, aromaticity, and bonding characteristics. For this compound, such an analysis would involve examining the distribution of electron density, molecular orbitals, and electrostatic potential. researchgate.net

Natural Bond Orbital (NBO) analysis is a key technique used to study charge distribution and hyperconjugative interactions. arabjchem.org It would reveal the partial atomic charges on each atom of this compound, highlighting the electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms. The analysis of orbital interactions can explain the stability of the molecule. A Molecular Electrostatic Potential (MEP) surface map would visually represent the electron-rich and electron-poor regions, indicating likely sites for intermolecular interactions. arabjchem.orgresearchgate.net The red, electron-rich areas (like the region around the quinoline nitrogen) would suggest sites for electrophilic attack or hydrogen bond acceptance, while blue, electron-deficient areas would indicate susceptibility to nucleophilic attack. This detailed electronic structure information underpins the reactivity predictions from DFT and the interaction patterns observed in MD simulations.

Biological and Biomedical Research Applications of 3 Bromo 8 Fluoroquinoline and Its Derivatives

Antimicrobial Activities

Derivatives of the fluoroquinolone class, which includes structures related to 3-Bromo-8-fluoroquinoline, are recognized for their potent antimicrobial effects. The presence and position of halogen substituents on the quinoline (B57606) core are crucial in modulating the efficacy and spectrum of this activity.

Antibacterial Properties against Bacterial Strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

The antibacterial potential of this compound derivatives has been investigated against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative species.

Research has consistently shown that fluoroquinolone derivatives are active against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A C-8-bromo substituent, in particular, has been found to increase both bacteriostatic and lethal activities against certain gyrase-resistant mutants of Mycobacterium bovis BCG, a model organism for M. tuberculosis. dntb.gov.uanih.gov This highlights the critical role of the C-8 position in enhancing antimycobacterial potency. dntb.gov.ua Studies on various quinoline-pyrazole hybrids have also identified compounds with significant activity against M. tuberculosis, with some derivatives showing superior inhibition compared to standard drugs. acs.org

Derivatives have also demonstrated significant efficacy against Staphylococcus aureus, including challenging strains like methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov While some studies indicate that a C-8-methoxy group may be more lethal than a C-8-bromine substituent against S. aureus, the presence of a halogen at this position is generally beneficial for activity. acs.org Novel fluoroquinolone derivatives coupled with heterocyclic moieties have shown excellent inhibitory profiles against clinical isolates of staphylococci, in some cases being 5-10 times more potent than ciprofloxacin (B1669076). nih.gov

Against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, this compound and its analogs have shown promising results. mdpi.com Research on various N-acylated ciprofloxacin derivatives, which share the core fluoroquinolone structure, revealed that certain bromoalkanoyl compounds were more potent than the parent drug against selected clinical Gram-negative rods. apsnet.org Glycosylated 3-substituted fluoroquinolone derivatives have also exhibited potential activity against P. aeruginosa. acs.org

Table 1: Antibacterial Activity of Selected Fluoroquinolone Derivatives

| Bacterial Strain | Derivative Type | Observed Activity | Reference(s) |

|---|---|---|---|

| Mycobacterium tuberculosis | C-8-Bromo Fluoroquinolone | Increased bacteriostatic and lethal activity against gyrA mutants. | dntb.gov.uanih.gov |

| Staphylococcus aureus | C-8-Bromo Fluoroquinolone | Demonstrates activity, though some studies show C-8-methoxy derivatives are more lethal. | acs.org |

| S. aureus (MRSA) | Thiazolyl-amides of Fluoroquinolones | 5-10 times more potent than ciprofloxacin against clinical isolates. | nih.gov |

| Escherichia coli | Bromoalkanoyl Ciprofloxacin | Higher potency than ciprofloxacin against certain strains. | apsnet.org |

| Pseudomonas aeruginosa | Glycosylated 3-substituted Fluoroquinolone | Potential activity observed. | acs.org |

Antifungal Activities (e.g., against Candida albicans, Aspergillus niger, S. sclerotiorum, R. solani)

The utility of quinoline derivatives extends to combating fungal pathogens, including those affecting humans and plants. Research has shown that these compounds can be effective against a variety of fungi.

Derivatives of this compound have been reported to be effective against opportunistic human pathogens like Candida albicans and Aspergillus niger. mdpi.com Studies on mono-bromo-substituted 8-quinolinols have confirmed antifungal activity against A. niger and other fungi like Aspergillus oryzae and Trichophyton mentagrophytes. mdpi.com

In the context of phytopathogenic fungi, novel quinoline derivatives have demonstrated significant promise. Several studies have evaluated their efficacy against economically important plant pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov One study found that novel fluorinated quinoline analogs exhibited good activity (>80%) against S. sclerotiorum, while another derivative showed an 80.8% inhibition rate against R. solani. dntb.gov.uamdpi.com Another research effort focusing on quinoline-3-hydrazide derivatives identified a compound with broad-spectrum activity against R. solani and S. sclerotiorum, with EC50 values of 0.471 µg/mL and 0.752 µg/mL, respectively. The mechanism for some of these antifungal derivatives involves disrupting the cell membrane, leading to increased permeability and the release of cellular contents. mdpi.com

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Fungal Strain | Derivative Type | Observed Activity (EC50 or Inhibition %) | Reference(s) |

|---|---|---|---|

| Candida albicans | This compound | Effective inhibition reported. | mdpi.com |

| Aspergillus niger | This compound | Effective inhibition reported. | mdpi.com |

| Sclerotinia sclerotiorum | 4-(allylthio)-8-fluoro-2,3-dimethylquinoline | >80% inhibition at 50 µg/mL. | nih.gov |

| Sclerotinia sclerotiorum | Quinoline-3-hydrazide derivative (W9) | EC50 = 0.752 µg/mL. | |

| Rhizoctonia solani | 8-fluoro-2,3-dimethylquinolin-4-yl benzoate (B1203000) derivative | 80.8% inhibition at 50 µg/mL. | dntb.gov.uamdpi.com |

| Rhizoctonia solani | Quinoline-3-hydrazide derivative (W9) | EC50 = 0.471 µg/mL. |

Antiviral Properties (e.g., against Hepatitis B, HIV)

The biomedical research applications of quinoline derivatives also encompass antiviral activity. Studies have indicated that this compound and related compounds have promise in inhibiting the replication of viruses such as the Hepatitis B virus (HBV) and human immunodeficiency virus (HIV). mdpi.com

The quinolone scaffold is a key component in the development of HIV-1 integrase inhibitors. Certain fluoroquinolone derivatives have been identified as inhibitors of HIV transactivation, a critical step in the viral replication cycle. Research into various N-heterocycles has shown that quinoline derivatives can be potent antiviral agents, targeting different stages of the viral life cycle. For instance, quinolone-acyl hydrazones have demonstrated potential anti-HIV activity, and other derivatives have been explored for their ability to inhibit HBV.

Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition, topoisomerase IV inhibition)

The primary mechanism behind the antibacterial efficacy of fluoroquinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair.

DNA gyrase, which introduces negative supercoils into DNA, is the main target in many Gram-negative bacteria. Fluoroquinolones trap the enzyme on the DNA, forming a drug-enzyme-DNA complex that blocks DNA replication and leads to the generation of lethal double-strand breaks. nih.gov

Topoisomerase IV is responsible for decatenating (separating) newly replicated daughter chromosomes and is the primary target in many Gram-positive bacteria, such as S. aureus. acs.org Inhibition of this enzyme prevents proper chromosome segregation, ultimately resulting in bacterial cell death. The ability of these compounds to inhibit both enzymes contributes to their broad-spectrum activity. The bromine and fluorine atoms on the this compound scaffold can enhance binding affinity and selectivity towards these enzyme targets.

Activity against Resistant Strains

The emergence of antibiotic resistance is a major global health threat, and a key area of research is the development of compounds that can overcome resistance mechanisms. Fluoroquinolone derivatives have shown potential in this regard. nih.gov

The C-8 substituent on the fluoroquinolone ring plays a significant role in activity against resistant bacteria. dntb.gov.ua A C-8-bromo substituent has been shown to increase the bacteriostatic and lethal activities against gyrase-resistant (gyrA mutant) strains of M. bovis BCG. dntb.gov.uanih.gov This suggests that such modifications can help overcome target-based resistance. Similarly, C-8-methoxy fluoroquinolones have demonstrated enhanced lethality against S. aureus strains with resistance in topoisomerase IV. acs.org

Furthermore, novel derivatives have been specifically designed to combat resistant pathogens. Hybrids of ciprofloxacin have shown potent activity against MRSA, and other synthesized compounds are active against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis. These findings underscore the potential of modifying the basic quinoline structure to create agents effective against bacteria that have become resistant to existing therapies.

Anticancer Potential

Beyond their antimicrobial effects, fluoroquinolone derivatives have garnered significant interest for their potential as anticancer agents. This activity stems from the similarity between bacterial topoisomerases and human topoisomerase II, an enzyme crucial for cell division in eukaryotes. Several clinically used anticancer drugs function by inhibiting this enzyme.

Research indicates that derivatives of this compound demonstrate cytotoxicity against various cancer cell lines, including those from breast, liver, and lung cancers. mdpi.com The proposed mechanisms involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. mdpi.com Modifications at the C-7 position of the fluoroquinolone core, often involving a piperazine (B1678402) ring, can significantly influence the antiproliferative activity. Studies on N-acylated ciprofloxacin derivatives have identified compounds with high antiproliferative activities against prostate cancer cells, inducing apoptosis and necrosis in the tumor cells without significant toxicity to normal cells. apsnet.org The ability of these compounds to inhibit human topoisomerase II makes them a unique scaffold for the development of novel anticancer therapeutics.

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have demonstrated notable potential in curbing the proliferation of various cancer cells. smolecule.com The antiproliferative effects are a key area of investigation, with studies showing that these compounds can effectively inhibit the growth of malignant cells. The presence of both bromine and fluorine atoms on the quinoline ring is thought to enhance their cytotoxic capabilities. smolecule.com Research has shown that fluoroquinolone derivatives, a class to which this compound belongs, can impede cancer cell growth through various mechanisms, including the induction of cell cycle arrest and apoptosis. nih.gov

The structural modifications of the basic fluoroquinolone framework have been a primary strategy to boost anticancer potency. For instance, alterations at the C-7 position of ciprofloxacin, a related fluoroquinolone, have been shown to improve its antiproliferative activity. tandfonline.com Similarly, the introduction of different functional groups to the this compound core is an active area of research to develop more potent cancer cell proliferation inhibitors.

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, and causing cell cycle arrest. smolecule.com Apoptosis is a critical process for eliminating damaged or cancerous cells, and its induction is a hallmark of many effective anticancer therapies. Studies on related fluoroquinolone compounds have shown they can trigger apoptosis by targeting key regulatory proteins. nih.gov

For example, research on a novel quinazoline (B50416) derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, revealed its ability to induce apoptosis in human breast cancer (MCF-7) cells. mdpi.com This compound also caused cell cycle arrest at the G1 phase, preventing the cells from progressing to the DNA synthesis (S) phase. nih.gov This dual action of inducing apoptosis and halting the cell cycle underscores the therapeutic potential of these compounds. The mechanisms often involve the activation of caspases, a family of proteases that are central to the apoptotic process, and the modulation of apoptosis-related genes like Bcl-2 and Bax. nih.gov

Cytotoxicity against Various Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated against a range of cancer cell lines, demonstrating broad-spectrum anticancer potential. smolecule.com Research has documented their activity against cell lines derived from various cancers, including breast, liver, and lung cancers. smolecule.com

For instance, studies on canthin-6-one (B41653) derivatives, which share some structural similarities with quinolines, have shown cytotoxicity against C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer) cells. acs.org Similarly, derivatives of 8-hydroxyquinoline (B1678124) have been tested against A549 (lung carcinoma), HeLa, HT29, and MCF-7 (breast cancer) cell lines, with some compounds exhibiting significant inhibitory concentrations (IC50 values). mdpi.com The broad cytotoxic profile suggests that this compound derivatives could be developed as versatile anticancer agents.

Table 1: Cytotoxic Activity of Related Quinolone Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Fluoroquinolone Derivatives | Breast, Liver, Lung | Cytotoxicity, Apoptosis Induction | smolecule.com |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Apoptosis Induction, G1 Cell Cycle Arrest | mdpi.comnih.gov |

| Canthin-6-one Derivatives | C6 (Glioma), HeLa (Cervical), HT29 (Colon) | Cytotoxicity | acs.org |

| 8-Hydroxyquinoline Derivatives | A549 (Lung), HeLa (Cervical), HT29 (Colon), MCF-7 (Breast) | Cytotoxicity | mdpi.com |

| Ciprofloxacin Derivatives | T-24 (Bladder), PC-3 (Prostate) | Apoptosis, S-phase or G1-phase Arrest | tandfonline.com |

Molecular Targets in Anticancer Activity

The anticancer activity of this compound derivatives is attributed to their interaction with specific molecular targets within cancer cells. smolecule.com A primary target for many quinolone-based compounds is the topoisomerase II enzyme. nih.govtandfonline.com Topoisomerases are crucial for DNA replication and transcription, and their inhibition leads to DNA damage and ultimately cell death. nih.gov Fluoroquinolones have been shown to inhibit both prokaryotic and eukaryotic topoisomerase II, which explains their dual antibacterial and anticancer properties. tandfonline.com

In addition to topoisomerase II, other molecular targets have been identified. For example, some quinazoline derivatives have been found to be potent inhibitors of Aurora A kinase, a key regulator of cell division. mdpi.comnih.gov Inhibition of this kinase disrupts mitosis and can lead to cancer cell death. The binding of these compounds to their target enzymes is often enhanced by the presence of the halogen atoms, which can influence binding affinity and selectivity.

Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit various enzymes is a key aspect of their biological activity. smolecule.com As mentioned previously, a significant area of research is their role as inhibitors of topoisomerase II and kinases like Aurora A. nih.govtandfonline.commdpi.comnih.gov

Studies on related fluoroquinolones have demonstrated their potential to inhibit other enzymes as well. The inhibition can occur through different mechanisms, including competitive inhibition, where the compound competes with the natural substrate for the enzyme's active site, and allosteric modulation, where it binds to a different site and alters the enzyme's conformation and activity. The specific enzyme inhibitory profile of this compound derivatives is an active area of investigation to elucidate their mechanisms of action and identify new therapeutic applications.

Interactions with Biological Macromolecules

Beyond enzyme inhibition, this compound and its derivatives can interact with other essential biological macromolecules, most notably DNA. smolecule.com The planar quinoline ring system allows these compounds to intercalate between the base pairs of the DNA double helix. researchgate.net This interaction can disrupt DNA replication and transcription, contributing to their cytotoxic effects.

The binding affinity to DNA is influenced by the specific substituents on the quinoline ring. The presence of bromine and fluorine atoms can modulate the electronic properties and steric factors of the molecule, affecting its interaction with DNA. In addition to DNA, these compounds may also bind to specific receptors on the cell surface or within the cell, triggering signaling pathways that can lead to various cellular responses, including apoptosis. smolecule.com

Development as Lead Compounds for Therapeutic Agents

Due to their promising biological activities, this compound and its derivatives are considered valuable lead compounds in the development of new therapeutic agents. smolecule.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

The versatile chemical structure of this compound allows for various modifications to optimize its potency, selectivity, and pharmacokinetic properties. rsc.org Structure-activity relationship (SAR) studies are crucial in this process, helping researchers to understand how different chemical modifications affect the biological activity of the compound. nih.gov By systematically altering the structure of the lead compound and evaluating the biological effects of the resulting analogs, medicinal chemists can design and synthesize new drugs with improved efficacy and safety profiles for the treatment of cancer and other diseases. smolecule.com

Future Research Directions and Translational Perspectives

Targeted Synthesis of Advanced Derivatives with Enhanced Bioactivity

The future of 3-Bromo-8-fluoroquinoline in drug discovery heavily relies on the strategic synthesis of advanced derivatives with superior biological activity. The dual halogenation of the quinoline (B57606) core at the 3 and 8 positions provides distinct opportunities for selective functionalization. Research efforts will likely focus on leveraging these reactive sites to introduce a diverse array of chemical moieties.

Key synthetic strategies that will continue to be explored include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Heck couplings, are powerful tools for introducing aryl or alkyl groups to the quinoline ring. smolecule.com This allows for the creation of a large library of derivatives with varied steric and electronic properties, which can be screened for enhanced interactions with biological targets.

Nucleophilic and Electrophilic Substitution: The bromine and fluorine atoms can be selectively replaced by other functional groups through nucleophilic or electrophilic substitution reactions. smolecule.com This enables the fine-tuning of the molecule's properties, such as solubility and lipophilicity, which are crucial for pharmacokinetic profiles.